molecular formula C6H3ClF3NO B1435677 2-Chloro-4-(difluoromethoxy)-3-fluoropyridine CAS No. 1805226-09-8

2-Chloro-4-(difluoromethoxy)-3-fluoropyridine

Cat. No.: B1435677
CAS No.: 1805226-09-8
M. Wt: 197.54 g/mol
InChI Key: QNLGYRWTEZMVSR-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethoxy)-3-fluoropyridine is a useful research compound. Its molecular formula is C6H3ClF3NO and its molecular weight is 197.54 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors . These inhibitors are used in diabetes therapy, suggesting that 2-Chloro-4-(difluoromethoxy)-3-fluoropyridine may also target SGLT2 proteins.

Mode of Action

For instance, its difluoromethoxy group could potentially interact with biological targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It has been suggested that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . These properties could impact the compound’s bioavailability and distribution within the body.

Result of Action

Given its potential role in the synthesis of sglt2 inhibitors, it may contribute to the inhibition of glucose reabsorption in the kidneys, thereby helping to control blood glucose levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under an inert atmosphere at 2-8°C . Furthermore, its efficacy could be influenced by the physiological environment, such as pH and the presence of other biomolecules.

Properties

IUPAC Name

2-chloro-4-(difluoromethoxy)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-4(8)3(1-2-11-5)12-6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLGYRWTEZMVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1OC(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.